molecular formula C12H16N2O2S B2371230 N,N-dimethyl-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-sulfonamide CAS No. 2034416-07-2

N,N-dimethyl-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-sulfonamide

Cat. No.: B2371230
CAS No.: 2034416-07-2
M. Wt: 252.33
InChI Key: AEJOZOFGILLTCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-sulfonamide is a complex organic compound with a unique structure that includes a naphthalene ring system, a sulfonamide group, and a tetrahydro-epiminonaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydro-epiminonaphthalene Core: This step involves the cyclization of a suitable naphthalene derivative under acidic or basic conditions to form the tetrahydro-epiminonaphthalene core.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with the amine group on the tetrahydro-epiminonaphthalene core.

    N,N-Dimethylation: The final step involves the methylation of the amine group to form the N,N-dimethyl derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N,N-dimethyl-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The compound may also interact with cellular receptors or ion channels, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene Derivatives: Compounds such as 1,2,3,4-tetrahydro-1,1-dimethylnaphthalene and 1,2,3,4-tetrahydro-1,6-dimethylnaphthalene share structural similarities.

    Sulfonamides: Other sulfonamide compounds, such as sulfanilamide and sulfamethoxazole, have similar functional groups.

Uniqueness

N,N-dimethyl-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-sulfonamide is unique due to its combination of a tetrahydro-epiminonaphthalene core with a sulfonamide group and N,N-dimethylation. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N,N-dimethyl-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-13(2)17(15,16)14-11-7-8-12(14)10-6-4-3-5-9(10)11/h3-6,11-12H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJOZOFGILLTCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1C2CCC1C3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.